molecular formula C9H10N2O B1586963 2-Methyl-5-methoxybenzimidazole CAS No. 4887-81-4

2-Methyl-5-methoxybenzimidazole

Cat. No. B1586963
CAS RN: 4887-81-4
M. Wt: 162.19 g/mol
InChI Key: KNQUHMCADKEUNP-UHFFFAOYSA-N
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Description

2-Methyl-5-methoxybenzimidazole is a chemical compound with the CAS Number: 4887-81-4 . Its IUPAC name is 5-methoxy-2-methyl-1H-benzimidazole . The molecular weight of this compound is 162.19 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C9H10N2O/c1-6-10-8-4-3-7(12-2)5-9(8)11-6/h3-5H,1-2H3,(H,10,11) . This indicates that the compound has 9 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

This compound is stored at ambient temperature . The molecular weight of this compound is 162.19 .

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

2-Methyl-5-methoxybenzimidazole is crucial in the synthesis of various pharmaceutical compounds. Notably, it serves as an intermediate in synthesizing omeprazole, a widely used proton pump inhibitor. This synthesis process has been optimized for better yields, making it commercially viable for large-scale production (Mahajan & Nandre, 2006), (Ya, 2006), (Chen Zhi-ming, 2006).

Development of Antimicrobial and Anthelmintic Agents

This compound derivatives have been synthesized and evaluated for their potential as antimicrobial and anthelmintic agents. These derivatives exhibit significant activity against various pathogens and parasites, suggesting their potential for developing new treatments in these areas (Dahiya & Kaur, 2008).

Applications in Organic Chemistry and Material Science

This compound has been used in the total synthesis of ceratamine A, a natural microtubule-stabilizing agent with unique cellular effects. This synthesis provides insight into developing materials with similar properties (Feng, Tao, & Liu, 2013). Additionally, its derivatives have been studied for their potential in light harvesting and non-linear optical applications, which could be beneficial for developing new solar cell technologies (Kumar et al., 2020).

Enzyme Inhibition Studies

5-Methoxy-2-mercaptobenzimidazole, a related compound, has been identified as an efficient inhibitor of the enzyme tyrosinase. This study provides a theoretical foundation for developing new tyrosinase inhibitors, which can have applications in medicine and cosmetics (Chai et al., 2020).

Catalysis and Chemical Synthesis

This compound derivatives have been used as ligands in catalytic processes. For instance, a Cp*Ir complex bearing a functional 2,2'-bibenzimidazole ligand has shown high efficacy in the N-methylation of amines with methanol. This research opens avenues for more efficient and environmentally friendly chemical synthesis methods (Liang et al., 2017).

Exploration of Ferroelectric and Antiferroelectric Properties

The molecular structure of 2-methylbenzimidazole, closely related to this compound, has been studied for its ferroelectric and antiferroelectric properties. This research highlights the potential for using such molecules in developing lead- and rare-metal-free ferroelectric devices, offering new materials for electronic applications (Horiuchi et al., 2012).

Antitumor and Antimicrobial Research

Derivatives of this compound have been explored for their antitumor properties, particularly as tubulin inhibitors, highlighting their potential in cancer therapy (Romagnoli et al., 2008). Additionally, their potential as antimicrobial agents, including novel FabH inhibitors, has been investigated, showing promise for developing new antibacterial treatments (Li et al., 2012).

Safety and Hazards

The safety information for 2-Methyl-5-methoxybenzimidazole indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Relevant Papers The relevant papers for this compound can be found at the provided references . These papers contain peer-reviewed research, technical documents, and more information about this compound .

properties

IUPAC Name

6-methoxy-2-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-10-8-4-3-7(12-2)5-9(8)11-6/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQUHMCADKEUNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30393174
Record name 2-Methyl-5-methoxybenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4887-81-4
Record name 6-Methoxy-2-methyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4887-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-methoxybenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-2-methyl-1H-1,3-benzodiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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